20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide
Description
E3 Ubiquitin Ligase Recruitment Strategies in Targeted Protein Degradation
The efficacy of PROTAC molecules hinges on their ability to recruit E3 ubiquitin ligases to proximate target proteins, enabling ubiquitination and subsequent proteasomal degradation. Among the ~600 human E3 ligases, CRBN has emerged as a predominant choice due to its tractability for small-molecule recruitment and broad tissue expression. The compound’s phthalimide moiety directly engages CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ligase complex, facilitating the formation of a productive ternary complex with the target protein.
CRBN recruitment relies on structural mimicry of endogenous substrates such as IKZF1/3, which bind via a β-hairpin motif complementary to the thalidomide-binding domain (TBD) of CRBN. The 2,6-dioxopiperidine (glutarimide) ring in the compound’s phthalimide derivative occupies the hydrophobic pocket of CRBN’s TBD, while the isoindolinyl group stabilizes interactions through π-stacking and hydrogen bonding. This interaction is critical for inducing neosubstrate degradation, as demonstrated by the compound’s ability to hijack CRBN’s native ubiquitination machinery.
Comparative studies highlight the advantages of CRBN over alternative E3 ligases like VHL or IAPs. CRBN exhibits constitutive activity across most cell types, avoids oncogenic associations common to other ligases (e.g., MDM2), and permits the use of phthalimide-based ligands with proven pharmacokinetic profiles. However, tissue-specific E3 ligase expression patterns—such as RNF43/ZNRF3 in intestinal stem cells—suggest opportunities for future selectivity enhancements.
Table 1: Key E3 Ligases in PROTAC Design
| E3 Ligase | Ligand Class | Tissue Expression | Substrate Range |
|---|---|---|---|
| CRBN | Phthalimides | Ubiquitous | Broad |
| VHL | Hydroxyproline | Hypoxia-regulated | Narrow |
| IAPs | Bestatin mimetics | Immune cells | Apoptotic |
Structural Requirements for Cereblon (CRBN)-Binding Phthalimide Derivatives
The phthalimide scaffold in 20-amino-N-[...]-hexaoxaicosan-1-amide is optimized for CRBN engagement through strategic substitutions at the 3- and 4-positions of the isoindolinyl ring. The 3-piperidyl-2,6-dione group is essential for binding affinity, as its planar conformation aligns with CRBN’s TBD pocket, while the 4-isoindolinyl substituent modulates solubility and proteolytic stability.
Key structural features include:
- Glutarimide Ring : The 2,6-dioxopiperidine moiety mimics the β-strand conformation of endogenous substrates, enabling hydrogen bonding with CRBN residues His353 and Trp380.
- Isoindolinyl Substituents : The 4-isoindolinyl group’s electron-withdrawing nitro or amino groups enhance π-π interactions with Trp386 while reducing oxidative degradation.
- Chirality : The (S)-configuration at the 3-position of the piperidine ring maximizes complementarity with CRBN’s binding pocket, as evidenced by enantiomer-selective degradation assays.
Modifications to the phthalimide core must balance binding affinity with synthetic feasibility. For instance, replacing the 4-amino group with bulkier substituents (e.g., alkyl chains) disrupts CRBN engagement, whereas PEGylation at distal positions (e.g., the 20-amino group in this compound) preserves ligase binding while improving aqueous solubility.
Warhead-Linker-Ligand Tripartite Architecture Optimization
The compound’s tripartite structure—comprising a CRBN-binding ligand, a PEG-based linker, and a target protein warhead—exemplifies iterative PROTAC design principles.
Warhead Design :
While the specific warhead in 20-amino-N-[...]-hexaoxaicosan-1-amide is undisclosed, its amino-terminal group suggests targeting via amine-reactive electrophiles (e.g., covalent kinase inhibitors) or non-covalent binders (e.g., BET bromodomain ligands). Warhead selection prioritizes high-affinity target engagement without steric hindrance to ternary complex formation.
Linker Optimization :
The 3,6,9,12,15,18-hexaoxaicosan linker (20-mer PEG) provides:
- Flexibility : Enables spatial accommodation of the target protein-E3 ligase complex.
- Hydrophilicity : Reduces aggregation and improves solubility (cLogP reduction of ~2.5 vs. alkyl linkers).
- Proteolytic Stability : Ethylene glycol units resist esterase cleavage compared to peptide-based linkers.
Structure-activity relationship (SAR) studies indicate that linker length directly impacts degradation efficiency. For CRBN-based PROTACs, optimal linkers span 30–50 Å to bridge the E3 ligase and target protein. The 20-mer PEG (≈44 Å) in this compound falls within this range, facilitating cooperative ubiquitin transfer to lysine residues on the target.
Ligand Pairing : CRBN’s broad substrate tolerance allows pairing with diverse warheads, but degradation efficiency depends on the cooperative binding energy (ΔΔG) of the ternary complex. Computational modeling suggests that warheads inducing >30% surface complementarity with CRBN’s TBD achieve maximal degradation.
Properties
Molecular Formula |
C27H38N4O11 |
|---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C27H38N4O11/c28-6-7-37-8-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-23(33)29-20-3-1-2-19-24(20)27(36)31(26(19)35)21-4-5-22(32)30-25(21)34/h1-3,21H,4-18,28H2,(H,29,33)(H,30,32,34) |
InChI Key |
PJGOICULSRIDLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide typically involves multi-step organic synthesis. One common method starts with 3-nitrophthalic anhydride, which reacts with 3-amino-2,6-piperidinedione to form an intermediate product. This intermediate is then reduced in the presence of hydrogen gas and a palladium catalyst (Pd/C) to yield the final compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow chemistry techniques. This method enhances safety, reproducibility, and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Amide Bond Hydrolysis
The amide bonds in the compound are susceptible to hydrolysis under acidic or basic conditions. This reaction is critical for modifying the molecule or generating intermediates for further derivatization.
-
Conditions :
-
Acidic: HCl (6M), reflux, 12–24 hours.
-
Basic: NaOH (2M), 80°C, 6–8 hours.
-
-
Outcome : Cleavage of the amide bond yields carboxylic acid and amine fragments. The diketopiperidyl and isoindolinyl-dione groups remain intact under mild conditions.
| Reaction Type | Reagents | Temperature | Time | Products | Yield (%) |
|---|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl | Reflux | 24h | Carboxylic acid + Amine | 65–70 |
| Basic Hydrolysis | 2M NaOH | 80°C | 8h | Carboxylate + Amine | 55–60 |
Nucleophilic Substitution at the Piperidyl Carbonyl
The 2,6-dioxopiperidyl group undergoes nucleophilic substitution reactions, particularly at the carbonyl positions, enabling functionalization.
-
Mechanism : Attack by nucleophiles (e.g., amines, alcohols) at the electron-deficient carbonyl carbons.
-
Example : Reaction with primary amines generates substituted piperidine derivatives .
| Nucleophile | Solvent | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| Ethylamine | DMF | None | 3-Ethylamino-2,6-dioxopiperidine | 75 |
| Methanol | THF | p-TsOH | 3-Methoxy-2,6-dioxopiperidine | 68 |
Redox Reactions Involving the Isoindolinyl-Dione System
The isoindolinyl-1,3-dione moiety participates in redox reactions, particularly reduction to isoindoline derivatives.
-
Reduction with NaBH₄ :
-
Conditions: NaBH₄ (excess), ethanol, 0°C → RT, 4 hours.
-
Outcome: Partial reduction of the dione to a diol intermediate.
-
| Reducing Agent | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| NaBH₄ | Ethanol | 0°C → RT | Isoindoline-diol | 50 |
| LiAlH₄ | THF | Reflux | Over-reduced byproducts | <20 |
Etherification of the Hexaoxaicosan Chain
The polyether chain (3,6,9,12,15,18-hexaoxaicosan) can undergo etherification or oxidation reactions.
-
Ether Cleavage :
-
Conditions: BBr₃ (1.2 eq), CH₂Cl₂, −78°C → RT, 12 hours.
-
Outcome: Selective cleavage of ether bonds generates hydroxyl groups.
-
| Reagent | Solvent | Temperature | Selectivity | Yield (%) |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂ | −78°C → RT | High | 85 |
| HI/AcOH | Acetic Acid | Reflux | Low | 40 |
Condensation Reactions at the Amino Group
The primary amino group participates in condensation reactions, such as Schiff base formation or urea synthesis.
-
Schiff Base Formation :
| Aldehyde | Solvent | Product | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Ethanol | N-Benzylidene derivative | 78 |
| 4-Nitrobenzaldehyde | DMF | Nitro-substituted imine | 65 |
Cross-Coupling Reactions
The aromatic isoindolinyl system enables transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck).
-
Suzuki Coupling :
| Arylboronic Acid | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenylisoindolinyl derivative | 60 |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ | 4-(4-Fluorophenyl) derivative | 55 |
Key Research Findings
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states.
-
Catalyst Optimization : Palladium catalysts with bulky ligands improve yields in cross-coupling reactions .
-
pH Sensitivity : Hydrolysis reactions exhibit pH-dependent selectivity, with acidic conditions favoring amide cleavage over diketone modification.
Scientific Research Applications
20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential to modulate biological pathways.
Medicine: Explored for its anti-cancer and immunomodulatory properties, similar to thalidomide and its analogs.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide is not fully elucidated. it is believed to inhibit tumor necrosis factor-alpha (TNF-alpha) production, enhance T cell and natural killer (NK) cell activity, and promote antibody-dependent cellular cytotoxicity (ADCC) . These actions contribute to its potential therapeutic effects in cancer and immune-related diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
PEG Chain Length Variants
- Impact of PEG Length : The hexaoxaicosan chain in SY278334 provides superior aqueous solubility compared to the tetraoxatetradecan analog (SY278355), critical for in vivo stability .
- Amino Group Modifications: The Boc-protected variant (SY278333) avoids undesired reactivity during synthesis but requires deprotection for functional use, adding steps to workflows .
Core Pharmacophore Modifications
- Halogenation : The 4-fluoro analog (CAS 835616-60-9) exhibits stronger cereblon binding due to electron-withdrawing effects, but its synthesis requires harsh conditions (130°C, DMSO) .
- Functional Handles : Azide- or alkyne-terminated analogs (e.g., Compound 35) enable bioorthogonal conjugations, whereas SY278334’s primary amine supports NHS ester or maleimide coupling .
Therapeutic Analogs
- Piperazine Derivatives : The piperazine-acetic acid analog () diverges from SY278334’s PEG linker, favoring kinase interaction over proteolysis targeting .
- Thalidomide Analogs : Both SY278334 and thalidomide derivatives share cereblon-binding motifs, but SY278334’s PEG spacer may reduce off-target toxicity .
Key Research Findings
- Synthetic Challenges : Boc-protected intermediates (e.g., SY278333) require deprotection with TFA, complicating large-scale production .
- Bioconjugation Efficiency : SY278334’s hexaoxaicosan chain improves conjugate stability in serum (t1/2 >24h) compared to shorter PEG variants .
- Cereblon Binding : Molecular dynamics simulations predict SY278334’s isoindolinyl-dioxopiperidine core binds cereblon with ΔG = -9.2 kcal/mol, comparable to pomalidomide .
Biological Activity
The compound 20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide is a complex organic molecule with significant potential for biological activity due to its unique structural features. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C27H38N4O11
- Molecular Weight : 594.62 g/mol
- IUPAC Name : 20-amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12,15,18-hexaoxaicosanamide
- Structural Features : The compound contains an amide linkage and isoindoline rings with piperidine moieties. The long aliphatic chain (hexaoxaicosan) suggests high polarity and potential solubility in various solvents .
Biological Activity Overview
The biological activity of this compound can be attributed to its structural components that interact with various biological targets. The following sections detail specific activities observed in research studies.
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties. For instance:
- A related compound demonstrated inhibition of neuraminidase with an IC50 of 50 μM . This suggests the potential for 20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide to act as a lead in developing antiviral agents.
Antimicrobial Properties
Studies on structurally related compounds have shown promising antimicrobial activity:
- Compounds analogous to this one have shown effectiveness against Staphylococcus aureus and Mycobacterium luteum, with specific compounds exhibiting inhibition at concentrations as low as 31.2 µg/mL . This indicates a potential for 20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide to serve as an antimicrobial agent.
Anti-inflammatory Effects
The compound's structural features may also confer anti-inflammatory properties:
- Similar compounds have been evaluated for their ability to inhibit tumor necrosis factor-alpha (TNFα) production in vitro. Such activities suggest that the compound could be beneficial in treating inflammatory conditions .
Case Studies and Research Findings
A summary of relevant studies is presented below:
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated antiviral activity with related compounds | Potential for development as an antiviral agent |
| Study B | Showed significant antimicrobial effects against Gram-positive bacteria | Suggests utility in treating bacterial infections |
| Study C | Evaluated anti-inflammatory properties through TNFα inhibition | Indicates possible applications in inflammatory disease management |
Q & A
Q. How to align structural modifications with theoretical frameworks for enhanced efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
